

A Comparative Analysis of Pantophysin Protein Sequences Across Diverse Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of **pantophysin** (SYPL1) protein sequences, detailing evolutionary relationships and conserved structural features across various species.

Introduction

Pantophysin, also known as Synaptophysin-like protein 1 (SYPL1), is a ubiquitously expressed transmembrane protein belonging to the synaptophysin/synaptobrevin family.^[1] It is characterized by four transmembrane domains and is homologous to the well-studied synaptic vesicle protein, synaptophysin.^[1] **Pantophysin** is localized to the membranes of small cytoplasmic transport vesicles and is implicated in vesicular trafficking and protein sorting. This guide provides a comparative analysis of **pantophysin** protein sequences across a selection of diverse species, highlighting conserved regions and evolutionary divergence.

Comparative Sequence Analysis

To investigate the evolutionary conservation of **pantophysin**, protein sequences from six representative species were selected: Homo sapiens (human), Mus musculus (mouse), Gallus gallus (chicken), Danio rerio (zebrafish), Xenopus laevis (African clawed frog), and Saccharomyces cerevisiae (baker's yeast). A multiple sequence alignment was performed to identify conserved domains and calculate pairwise sequence identity and similarity.

Quantitative Data Summary

The following table summarizes the protein length and the percentage identity and similarity of each species' **pantophysin** sequence relative to the human sequence.

Species	Scientific Name	UniProt Accession	Protein Length (Amino Acids)	% Identity to Human	% Similarity to Human
Human	Homo sapiens	Q16563	259	100%	100%
Mouse	Mus musculus	O09117	261	91.9%	95.8%
Chicken	Gallus gallus	A0A3Q2UIE2	259	83.8%	91.5%
Zebrafish	Danio rerio	Q6DGL8	258	67.8%	82.2%
Frog	Xenopus laevis	Q6GPI3	258	76.8%	87.5%
Yeast	Saccharomyces cerevisiae	P38224	298	22.5%	40.3%

Experimental Protocols

Multiple Sequence Alignment

Objective: To align the **pantophysin** protein sequences from the selected species to identify conserved regions and calculate percentage identity and similarity.

Methodology:

- Sequence Retrieval: The FASTA formatted protein sequences for **pantophysin** (SYPL1) and its orthologs were retrieved from the UniProt database.
- Alignment Tool: The Clustal Omega multiple sequence alignment tool was utilized for the alignment.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Procedure:

- The retrieved FASTA sequences were pasted into the input field of the Clustal Omega web server.
- The output format was set to "Clustal w/ numbers".
- The alignment was executed using the default parameters.
- Analysis: The resulting alignment was visually inspected to identify conserved domains. Pairwise percentage identity and similarity scores were calculated using available online tools, with the human sequence as the reference.

Phylogenetic Analysis

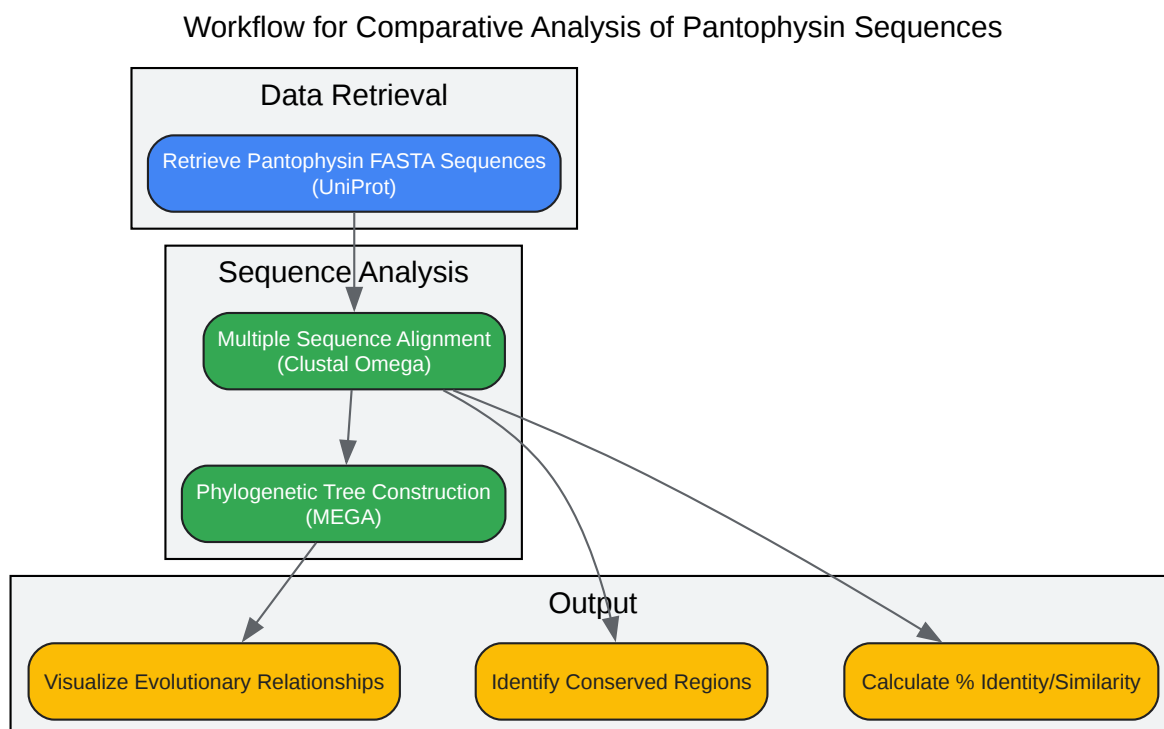
Objective: To infer the evolutionary relationships between the **pantophysin** proteins from the different species.

Methodology:

- Input Data: The multiple sequence alignment file generated in the previous step was used as the input.
- Phylogenetic Tool: The MEGA (Molecular Evolutionary Genetics Analysis) software was used for constructing the phylogenetic tree.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Procedure:
 - The alignment file was opened in MEGA.
 - The "Phylogeny" menu was used to select the "Construct/Test Maximum Likelihood Tree" option.[\[5\]](#)
 - The Jones-Taylor-Thornton (JTT) model with discrete Gamma distribution (+G) was selected as the substitution model.
 - The bootstrap method with 1000 replicates was used to test the phylogeny.
 - The tree was visualized and rooted with the *Saccharomyces cerevisiae* sequence as the outgroup.

Visualizations

Experimental Workflow for Comparative Sequence Analysis

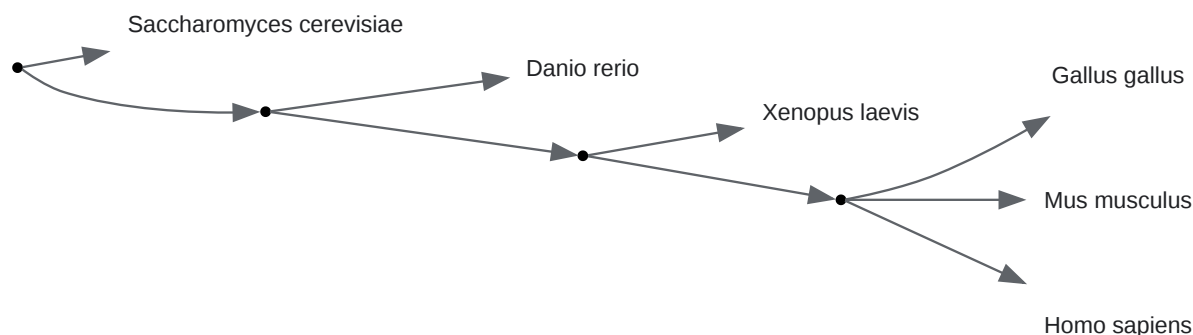


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Caption: A flowchart illustrating the key steps in the comparative analysis of **pantophysin** protein sequences.

Phylogenetic Tree of Pantophysin Proteins

Phylogenetic Tree of Pantophysin Proteins



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Caption: A phylogenetic tree depicting the evolutionary relationships of **pantophysin** across different species.

Putative Pantophysin Interaction Network

Caption: A diagram showing known and predicted protein-protein interactions of human **pantophysin** (SYPL1).

Conclusion

This comparative analysis reveals a high degree of conservation of the **pantophysin** protein sequence among vertebrates, with diminishing similarity in more distantly related eukaryotes like yeast. The conserved four-transmembrane domain structure across species underscores its fundamental role in vesicle-mediated transport. The provided data and protocols offer a foundation for further investigation into the specific functions of **pantophysin** in various cellular processes and its potential as a therapeutic target. The interaction network highlights potential signaling pathways involving **pantophysin**, warranting further experimental validation.

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- To cite this document: BenchChem. [A Comparative Analysis of Pantophysin Protein Sequences Across Diverse Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171461#comparative-analysis-of-pantophysin-protein-sequences-across-species]

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